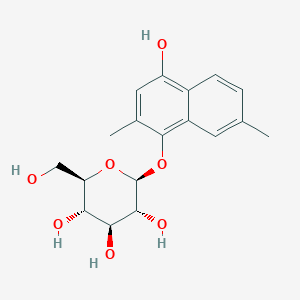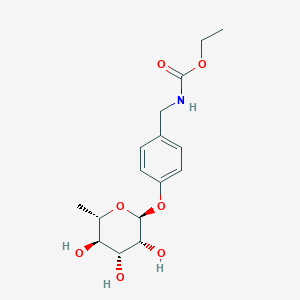
Ethyl 4-(rhamnosyloxy)benzylcarbamate
Übersicht
Beschreibung
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a natural compound isolated from the leaves of Moringa oleifera Lam . It belongs to the category of natural compounds and the chemical family of phenols . The molecular formula of this compound is C16H23NO7 and it has a molecular weight of 341.36 .
Molecular Structure Analysis
The IUPAC name of Ethyl 4-(rhamnosyloxy)benzylcarbamate is ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate . The canonical SMILES representation of this compound is CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O .Physical And Chemical Properties Analysis
Ethyl 4-(rhamnosyloxy)benzylcarbamate is an oil-like substance . It has a molecular weight of 341.36 and a molecular formula of C16H23NO7 .Wissenschaftliche Forschungsanwendungen
Antitrypanosomal Properties
Ethyl 4-(rhamnosyloxy)benzylcarbamate has been identified in studies focusing on its antitrypanosomal properties. This compound, along with its derivatives, was isolated from Moringa peregrina and tested for activity against Trypanosoma brucei rhodesiense. The studies revealed significant in vitro activity, suggesting its potential as a lead structure for developing novel antitrypanosomal drugs (Ayyari et al., 2013).
Antibiotic Principle in Seeds
Research has also shown that 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, a related compound, acts as an active antimicrobial agent in seeds of Moringa oleifera and M. stenopetala. This compound is particularly effective against several bacteria and fungi, highlighting its significance in the field of natural antibiotics (Eilert, Wolters, & Nahrstedt, 1981).
Anti-inflammatory Activity
Further research into Moringa oleifera fruits has identified phenolic glycosides related to Ethyl 4-(rhamnosyloxy)benzylcarbamate. These compounds, including variants of isothiocyanate and thiocarbamate glycosides, demonstrated potent anti-inflammatory activity in cell line studies. This indicates their therapeutic potential in inflammation-related conditions (Cheenpracha et al., 2010).
Antitumor Properties
Compounds including O-ethyl-4-(alpha-L-rhamnosyloxy)benzyl carbamate, isolated from Moringa oleifera seeds, have shown potential as antitumor promoters. These compounds exhibited inhibitory effects against Epstein-Barr virus-early antigen activation, which is often associated with tumorigenesis (Guevara et al., 1999).
Hypotensive Effects
Investigations into the hypotensive effects of Moringa oleifera pods identified thiocarbamate and isothiocyanate glycosides, including O-ethyl-4-[(alpha-L-rhamnosyloxy)-benzyl] carbamate, as active components. These studies highlight the potential of these compounds in managing blood pressure and related cardiovascular conditions (Faizi et al., 1998).
Chemical Synthesis and Applications
The chemical synthesis and biological activity of similar compounds have been explored in various studies, focusing on aspects like anti-juvenile hormone agents and aminolysis reactions. These studies contribute to the understanding of the chemical behavior and potential applications of Ethyl 4-(rhamnosyloxy)benzylcarbamate in different scientific domains (Kuwano et al., 2008), (Oh et al., 2004).
Wirkmechanismus
While the specific mechanism of action for Ethyl 4-(rhamnosyloxy)benzylcarbamate is not detailed in the available resources, it is known that bioactive compounds from Moringa oleifera, the plant from which this compound is isolated, have anti-inflammatory properties . These compounds are thought to exert their anti-inflammatory effects due to inhibition of pro-inflammatory enzymes, regulation of cytokine production, and antioxidant activity .
Eigenschaften
IUPAC Name |
ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-3-22-16(21)17-8-10-4-6-11(7-5-10)24-15-14(20)13(19)12(18)9(2)23-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,21)/t9-,12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZZQOFLFJJJZ-NBUQLFNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158480 | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(rhamnosyloxy)benzylcarbamate | |
CAS RN |
208346-80-9 | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208346-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




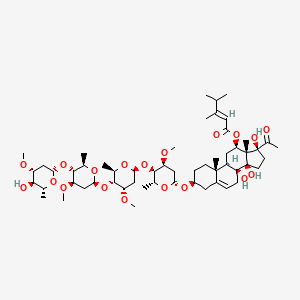
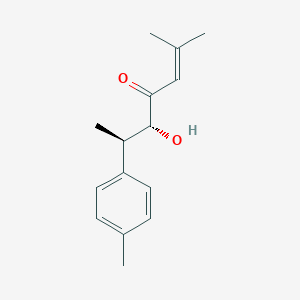
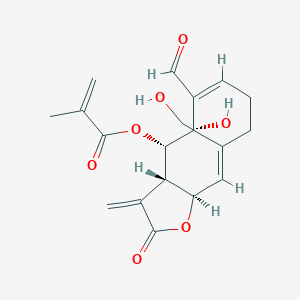
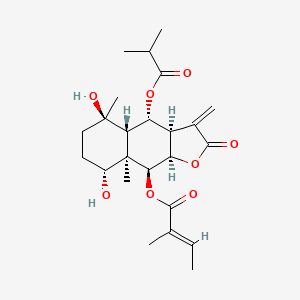

![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)
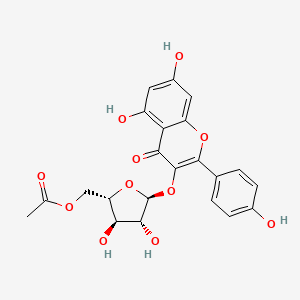
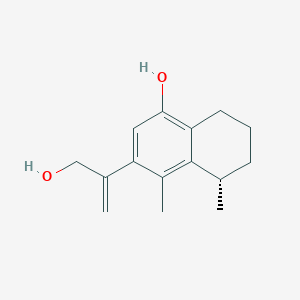
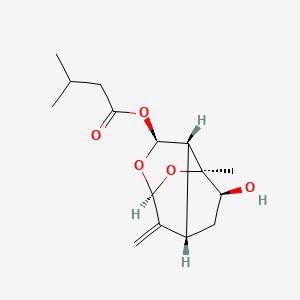
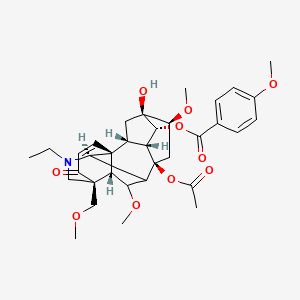
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)
